

Application Notes and Protocols for Keap1-Nrf2-IN-25 In Vitro Assay

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Compound of Interest

Compound Name: Keap1-Nrf2-IN-25

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This document provides detailed application notes and protocols for the in vitro assessment of "IN-25," a putative inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The methodologies described herein are designed to characterize the inhibitory activity of IN-25 and to elucidate its mechanism of action on the Keap1-Nrf2 signaling pathway.

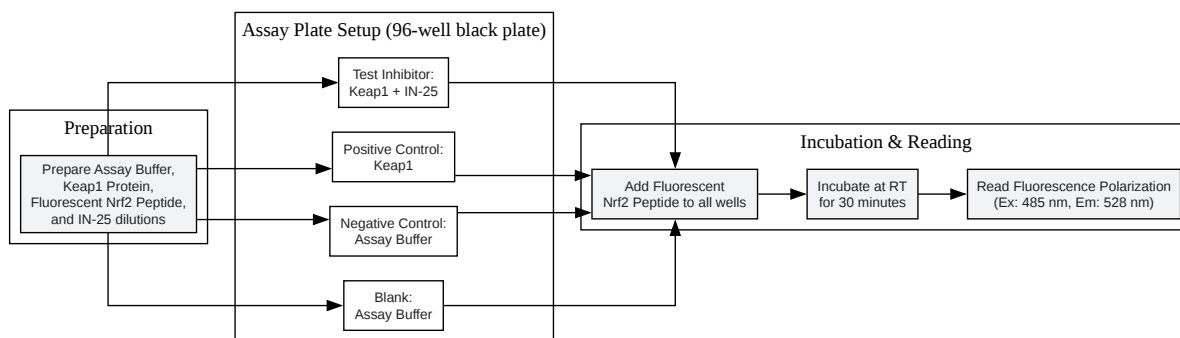
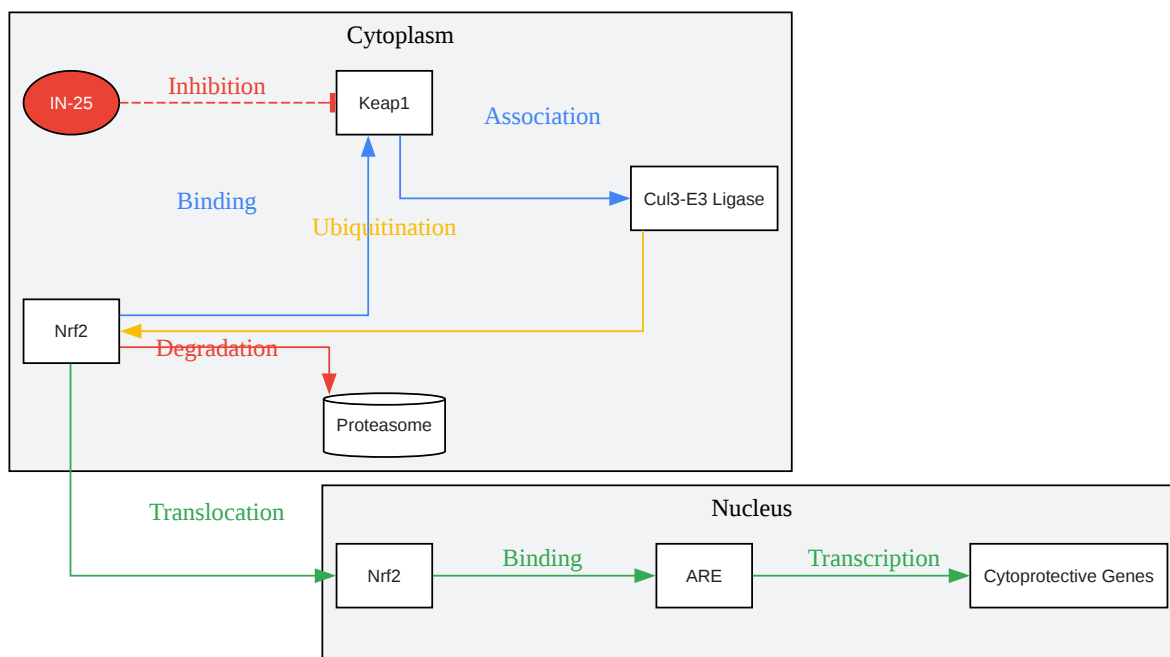
Introduction to the Keap1-Nrf2 Pathway

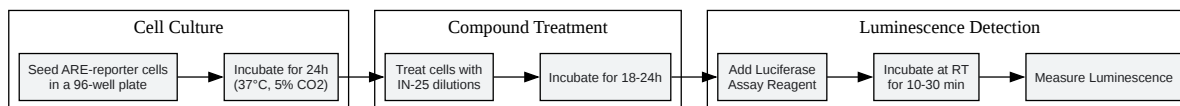
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.^{[1][2][3]} Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-dependent E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.^{[1][3][4][5]} Upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.^[3] This allows Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes through binding to the Antioxidant Response Element (ARE).^{[1][2][3][4][5]}

Inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress.^[6] These inhibitors prevent the

degradation of Nrf2, leading to its accumulation and the subsequent upregulation of antioxidant and detoxification enzymes.[7]

Signaling Pathway Diagram





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